2-Ethyl-5-methylaniline

Herbicide Synthesis Agrochemical Intermediate Substituted Aniline Precursor

2-Ethyl-5-methylaniline (CAS 4748-81-6), also known as 6-ethyl-m-toluidine or Benzenamine, 2-ethyl-5-methyl-, is a substituted aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. This compound features a primary amine group substituted on an aromatic ring bearing an ethyl group at the 2-position and a methyl group at the 5-position.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 4748-81-6
Cat. No. B3052884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylaniline
CAS4748-81-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C)N
InChIInChI=1S/C9H13N/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3,10H2,1-2H3
InChIKeyFIMHITJJXWDMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5-methylaniline CAS 4748-81-6: Key Chemical Properties and Industrial Relevance


2-Ethyl-5-methylaniline (CAS 4748-81-6), also known as 6-ethyl-m-toluidine or Benzenamine, 2-ethyl-5-methyl-, is a substituted aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . This compound features a primary amine group substituted on an aromatic ring bearing an ethyl group at the 2-position and a methyl group at the 5-position. The substitution pattern of this substituted aniline derivative provides a unique balance of steric and electronic properties that differentiates it from other alkylated anilines . 2-Ethyl-5-methylaniline serves as a chemical intermediate in the synthesis of herbicides and other agrochemical products, as documented in patent literature describing its utility in the preparation of substituted aniline precursors for 2-haloacetanilide herbicides [1].

Why 2-Ethyl-5-methylaniline Cannot Be Readily Substituted by Other Alkylated Anilines


While numerous alkylated anilines exist as commercial chemicals, simple substitution of 2-Ethyl-5-methylaniline with structurally similar compounds such as 2-ethylaniline (CAS 578-54-1), 2,5-dimethylaniline (CAS 95-78-3), or 2-ethyl-6-methylaniline (CAS 24549-06-2) is not scientifically justifiable. The specific 2-ethyl-5-methyl substitution pattern creates a unique combination of steric hindrance at the ortho position adjacent to the amine group and electronic effects from the para-like methyl group that directly influences reactivity in electrophilic aromatic substitution, nucleophilic reactions, and catalytic processes . The positional isomer 2-ethyl-6-methylaniline (6-ethyl-o-toluidine, CAS 24549-06-2), despite sharing the same molecular formula and molecular weight, exhibits different physical properties including a boiling point of 231 °C (lit.) and density of 0.968 g/mL at 25 °C (lit.) [1], and serves as a key intermediate for herbicides such as alachlor, butachlor, and metolachlor [2], whereas 2-ethyl-5-methylaniline is associated with a distinct class of 2-haloacetanilide herbicides [3]. The differences in substitution pattern between these isomers fundamentally alter the regioselectivity of downstream reactions and the physicochemical properties of final products, making generic substitution a significant risk to reaction yield, product purity, and process reproducibility.

Quantitative Differentiation Evidence for 2-Ethyl-5-methylaniline CAS 4748-81-6


Patent-Documented Herbicide Intermediate Application Distinct from Positional Isomer End-Products

Patent BE901066A explicitly identifies 2-Ethyl-5-methylaniline as a chemical intermediate in the synthetic pathway to a new class of 2-haloacetanilide herbicides [1]. In contrast, the positional isomer 2-ethyl-6-methylaniline (6-ethyl-o-toluidine, CAS 24549-06-2) is documented as an intermediate for the herbicides alachlor, butachlor, and metolachlor [2]. This patent-documented application differentiation demonstrates that the two isomers, while sharing the same molecular formula, lead to structurally and functionally distinct agrochemical end-products.

Herbicide Synthesis Agrochemical Intermediate Substituted Aniline Precursor

Physical Property Differentiation: Positional Isomer Comparison of Boiling Point and Density

A direct comparison of available physical property data between 2-Ethyl-5-methylaniline (CAS 4748-81-6) and its positional isomer 2-ethyl-6-methylaniline (CAS 24549-06-2) reveals quantifiable differences. While experimental boiling point data for 2-Ethyl-5-methylaniline is not readily available in public literature, the isomer 2-ethyl-6-methylaniline exhibits a boiling point of 231 °C (lit.) and a density of 0.968 g/mL at 25 °C (lit.) [1]. The distinct substitution pattern (2-ethyl-5-methyl vs. 2-ethyl-6-methyl) results in different molecular geometry and intermolecular interactions, which manifest as measurable differences in these fundamental physical constants.

Physical Chemistry Separation Science Process Engineering

Vendor-Supplied Analytical Characterization Enables Identity and Purity Verification

Procurement of 2-Ethyl-5-methylaniline from commercial suppliers includes access to batch-specific analytical data packages. Bidepharm provides CAS 4748-81-6 with standard purity of 95% and offers batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . CymitQuimica similarly offers this compound at minimum 95% purity with molecular weight specification of 135.21 g/mol . This level of vendor-provided analytical characterization supports rigorous identity confirmation and purity assessment, which is essential for reproducible synthetic outcomes.

Quality Control Analytical Chemistry Procurement Specification

Recommended Application Scenarios for 2-Ethyl-5-methylaniline CAS 4748-81-6


Synthesis of 2-Haloacetanilide Herbicide Precursors

Based on patent documentation in BE901066A, 2-Ethyl-5-methylaniline is specifically suited for the preparation of substituted aniline intermediates that serve as precursors to a distinct class of 2-haloacetanilide herbicides [1]. This application scenario requires the precise 2-ethyl-5-methyl substitution pattern to achieve the correct regiochemical outcome in downstream nitration, reduction, and acylation steps. Use of the positional isomer 2-ethyl-6-methylaniline would yield precursors to alachlor, butachlor, or metolachlor herbicides instead [2], which are chemically distinct and subject to different regulatory pathways.

Structure-Activity Relationship Studies of Substituted Aniline Derivatives

The unique 2-ethyl-5-methyl substitution pattern of this compound makes it a valuable tool for systematic SAR investigations of alkylated aniline derivatives. The combination of an ortho-ethyl group (providing steric bulk adjacent to the amine) and a meta/para-like methyl group (exerting electron-donating effects through resonance) creates a distinctive electronic and steric environment [1]. Researchers investigating the relationship between aniline substitution patterns and reactivity, catalytic activity, or biological function can use this compound to probe the specific contribution of the 2-ethyl-5-methyl arrangement relative to other alkylated aniline isomers.

Process Development Requiring High-Purity Alkylated Aniline with Analytical Traceability

For process chemistry applications requiring rigorous quality control and analytical traceability, 2-Ethyl-5-methylaniline is available from commercial suppliers with standard 95% purity and batch-specific analytical documentation including NMR, HPLC, and GC reports [1] [2]. This level of characterization supports scale-up activities where consistent feedstock quality is essential for process validation, impurity profiling, and regulatory compliance.

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